"4,5-Dimethyl-3H-pyrazol-3-one" fundamental properties
"4,5-Dimethyl-3H-pyrazol-3-one" fundamental properties
The following technical guide provides an in-depth analysis of 4,5-Dimethyl-3H-pyrazol-3-one , a critical heterocyclic scaffold in medicinal chemistry.
Fundamental Properties, Synthesis, and Tautomeric Dynamics[1]
Executive Summary
4,5-Dimethyl-3H-pyrazol-3-one (CAS: 6628-22-4) is a substituted pyrazolone derivative characterized by its capacity for complex tautomeric equilibration.[1][2] Unlike its N-methylated analogs (e.g., antipyrine), this N-unsubstituted compound retains a free N-H moiety, functioning as a versatile hydrogen bond donor/acceptor. This guide details its physicochemical profile, a validated synthetic protocol utilizing ethyl 2-methylacetoacetate, and its application as a bidentate ligand and pharmaceutical intermediate.
Molecular Architecture & Physicochemical Profile[1]
The reactivity of 4,5-dimethyl-3H-pyrazol-3-one is governed by its tautomeric triad: the CH-form (ketone), OH-form (enol/phenol-like), and NH-form (lactam). While often designated as a "3-one" or "5-one," these forms are chemically equivalent in the unsubstituted state due to rapid proton migration between the ring nitrogens.
1.1 Core Specifications
| Property | Specification | Notes |
| IUPAC Name | 4,5-Dimethyl-1,2-dihydro-3H-pyrazol-3-one | Synonymous with 3,4-dimethyl-5-pyrazolone |
| CAS Number | 6628-22-4 | Distinct from N-methyl isomer (CAS 2749-59-9) |
| Molecular Formula | C₅H₈N₂O | |
| Molecular Weight | 112.13 g/mol | |
| Melting Point | 269–271 °C | High MP indicates strong intermolecular H-bonding network |
| Solubility | DMSO, Methanol, Hot Ethanol | Poor solubility in non-polar solvents (Hexane, Et₂O) |
| pKa (Predicted) | ~9.0 (Acidic NH), ~2.5 (Basic N) | Amphoteric character typical of pyrazolones |
1.2 Tautomeric Equilibrium
The molecule does not exist as a static ketone. In polar aprotic solvents (e.g., DMSO), the OH-form (aromatic pyrazol-ol) is often stabilized by solvent interactions, whereas in the solid state, the NH-form (pyrazolone) typically predominates, forming dimers via intermolecular hydrogen bonds.
Figure 1: Tautomeric triad of 4,5-dimethyl-3H-pyrazol-3-one.[3][4] The equilibrium shifts based on solvent polarity and pH.
Synthetic Pathways
The most robust synthesis involves the condensation of hydrazine hydrate with an
2.1 Reagents & Stoichiometry
-
Precursor: Ethyl 2-methylacetoacetate (Ethyl 2-methyl-3-oxobutanoate).
-
Nucleophile: Hydrazine Hydrate (80% or 100%).
-
Catalyst: Acetic acid (Optional, accelerates initial imine formation).
2.2 Mechanism of Action
-
Nucleophilic Attack: The hydrazine amine attacks the ketone carbonyl of the
-keto ester. -
Elimination: Loss of water generates a hydrazone intermediate.
-
Cyclization: The second hydrazine nitrogen attacks the ester carbonyl (intramolecular nucleophilic acyl substitution).
-
Aromatization: Loss of ethanol yields the pyrazolone ring.
Figure 2: Step-wise condensation mechanism yielding the pyrazolone scaffold.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize high-purity 4,5-dimethyl-3H-pyrazol-3-one (Target: >98% purity).
Materials:
-
Ethyl 2-methylacetoacetate (14.4 g, 100 mmol)
-
Hydrazine hydrate (5.0 g, 100 mmol)
-
Ethanol (50 mL)
-
Diethyl ether (for washing)[1]
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Dissolve Ethyl 2-methylacetoacetate in Ethanol. Cool to 0°C in an ice bath.
-
Reaction: Add Hydrazine hydrate dropwise over 20 minutes to control the exotherm.
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the ester.
-
Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as a white/off-white solid.
-
Filtration: Filter the solid under vacuum.
-
Purification: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether to remove unreacted ester.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
-
Yield Check: Expected yield is 85–95%. MP should be 269–271°C.[7][8]
Reactivity & Applications
4.1 Coordination Chemistry
The 4,5-dimethyl-3-pyrazolone scaffold acts as a bidentate ligand for transition metals (Cu, Co, Ni). The exocyclic oxygen and the ring nitrogen (N2) form stable 5-membered chelate rings.
-
Application: Synthesis of catalytic complexes and metal-organic frameworks (MOFs).
4.2 Electrophilic Substitution
The C4 position is blocked by a methyl group, unlike in 3-methyl-5-pyrazolone. This alters the reactivity profile:
-
Halogenation: Occurs at the N-positions or requires forcing conditions to halogenate the side chains.
-
Acylation: O-acylation vs N-acylation selectivity can be tuned by solvent choice (Polar solvents favor N-acylation).
4.3 Pharmaceutical Relevance
While less common than the N-methylated "antipyrine" class, the N-unsubstituted form is a critical metabolite and precursor.
-
Bioactivity: Exhibits mild analgesic and antipyretic properties.
-
Scaffold Utility: Used in the synthesis of fused pyrazolo-systems (e.g., pyrazolo[1,5-a]pyrimidines) via condensation with 1,3-electrophiles.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle powder in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. Hygroscopic tendency requires tightly sealed containers.
References
-
Physicochemical Properties & CAS Verific
- Source: Sigma-Aldrich / Merck. "4,5-Dimethyl-2,4-dihydro-3H-pyrazol-3-one Product Sheet."
-
URL:
-
Synthetic Methodology
-
Tautomeric Equilibria
- Title: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."
- Source: Molecules (MDPI), 2019.
- Context: Detailed analysis of NH vs OH tautomer stability in pyrazoles.
-
URL:
-
Crystallographic D
- Title: "Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one."
- Source: NIH / PubMed Central.
- Context: Provides structural insights into the planarity and H-bonding of rel
-
URL:
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Dimethyl-5-pyrazolone | 2749-59-9 [chemicalbook.com]
- 4. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 7. 3,4-Dimethyl-5-pyrazolone [myskinrecipes.com]
- 8. 3,4-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE CAS#: 6628-22-4 [m.chemicalbook.com]
